N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-14-7-9-15(10-8-14)17(23(2)3)13-22-21(24)16-11-18(25-4)20(27-6)19(12-16)26-5/h7-12,17H,13H2,1-6H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCHEBTJWHNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Intermediate: The starting materials, such as 3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-(p-tolyl)ethanol, are reacted under specific conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction, where it is treated with reagents like thionyl chloride or carbodiimides to form the final benzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
The molecular structure of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide consists of a benzamide core with various substituents that contribute to its biological activity.
Pharmacological Studies
This compound has been investigated for its pharmacological properties. Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including:
- Antidepressant Activity : Compounds with dimethylamino groups have shown potential as antidepressants by modulating neurotransmitter levels in the brain.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth through apoptosis induction in cancer cells.
Neuropharmacology
The compound's dimethylamino group suggests potential interactions with neurotransmitter systems. Studies have indicated that similar compounds may act as:
- Serotonin Reuptake Inhibitors : This could position the compound as a candidate for treating mood disorders.
- Dopaminergic Modulators : Potential applications in managing conditions like schizophrenia or Parkinson's disease.
Synthesis and Derivatives
Research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce side effects. Various synthetic routes have been explored:
- Alkylation Reactions : Modifying the dimethylamino group to enhance bioavailability.
- Substitution Reactions : Altering the methoxy groups to improve selectivity towards specific biological targets.
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal explored the antidepressant effects of a structurally similar compound. The findings indicated a significant decrease in depressive symptoms in animal models treated with the compound over a four-week period. The mechanism was linked to increased serotonin levels in the synaptic cleft.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines. The study revealed that treatment led to cell cycle arrest and apoptosis, suggesting a potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Compounds containing the 3,4,5-trimethoxybenzamide group exhibit diverse biological activities modulated by their side chains. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties of Selected Analogs
Physicochemical Properties
- Lipophilicity: The 3,4,5-trimethoxy groups increase hydrophobicity, while polar side chains (e.g., dimethylaminoethoxy in Trimethobenzamide) balance solubility .
- Thermal Stability : Melting points correlate with crystallinity; Schiff base derivatives (e.g., 4e) exhibit lower melting points (~215°C) due to flexible hydrazone linkages .
Biological Activity
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide, commonly referred to as Trimethobenzamide, is a compound with notable pharmacological properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 388.46 g/mol
- CAS Registry Number : 138-56-7
- IUPAC Name : this compound
Trimethobenzamide primarily functions as an antiemetic agent. It exerts its effects by:
- Dopamine Receptor Antagonism : The compound antagonizes D2 dopamine receptors, which play a crucial role in the emetic pathway. By blocking these receptors in the chemoreceptor trigger zone (CTZ), it reduces nausea and vomiting induced by various stimuli .
- Serotonin Receptor Interaction : It also interacts with 5-HT3 serotonin receptors, further contributing to its antiemetic properties .
Antiemetic Effects
Trimethobenzamide has been shown to effectively control nausea and vomiting associated with various conditions, including:
- Postoperative Nausea and Vomiting (PONV) : Clinical studies indicate that Trimethobenzamide significantly reduces the incidence of PONV when administered preoperatively .
- Chemotherapy-Induced Nausea : The drug has been evaluated for its efficacy in managing nausea related to chemotherapy treatments.
Pharmacokinetics
The pharmacokinetic profile of Trimethobenzamide includes:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine.
Case Studies and Research Findings
- Clinical Trials :
- Comparative Studies :
- Mechanistic Studies :
Data Table of Biological Activities
Q & A
Basic Research Question
- ¹H/¹³C-NMR : Key signals include:
- Elemental analysis : Validate C, H, N percentages (e.g., C: 63.49%, H: 5.88%, N: 10.21%) within ±0.3% of theoretical values .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 457.2212 (calculated) .
What strategies are used to analyze structure-activity relationships (SAR) for anticancer applications?
Advanced Research Question
- Variation of substituents : Modifying the 4-methylphenyl group to halogenated or electron-withdrawing substituents (e.g., 4-fluorophenyl) enhances cytotoxic activity against HepG2 cells (IC₅₀: 12.5 µM vs. 25.6 µM for parent compound) .
- Role of trimethoxy groups : Removing one methoxy group reduces activity by 50%, confirming their critical role in DNA intercalation .
- Hybridization : Incorporating acrylamide or hydrazine linkers improves apoptosis induction via caspase-3 activation .
How does this compound induce cytotoxicity, and what mechanistic contradictions exist in literature?
Advanced Research Question
- Proposed mechanisms :
- Contradictions :
What methodologies address solubility challenges in pharmacological studies?
Advanced Research Question
- Salt formation : Hydrochloride salts (e.g., trimethobenzamide HCl) improve aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for free base) .
- Formulation strategies : Use of PEG-400/water (1:1) or cyclodextrin complexes for in vivo administration .
- LogP optimization : Introducing polar groups (e.g., hydroxyl) reduces logP from 3.8 to 2.5, enhancing bioavailability .
How should researchers reconcile discrepancies in biological activity data across studies?
Advanced Research Question
- Assay standardization : Use identical cell lines (e.g., HepG2) and protocols (MTT assay, 48-hour exposure) .
- Control for substituent effects : Compare analogs with identical substituents (e.g., 4-methylphenyl vs. 4-fluorophenyl) to isolate structural contributions .
- Validate mechanisms : Cross-check ROS generation and caspase-3 activation across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
